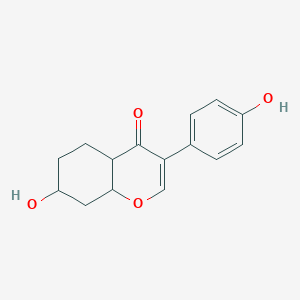

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Beschreibung

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on ist eine natürlich vorkommende Verbindung, die in Sojabohnen und anderen Hülsenfrüchten gefunden wirdIsoflavone werden in Pflanzen über den Phenylpropanoid-Weg des Sekundärstoffwechsels hergestellt und dienen als Signalträger und Abwehrreaktionen auf pathogene Angriffe . Diese Verbindung hat aufgrund ihrer potenziellen gesundheitlichen Vorteile erhebliches Interesse geweckt, darunter ihre Rolle bei der Reduzierung des Risikos hormonabhängiger Krebsarten und Herzerkrankungen .

Eigenschaften

Molekularformel |

C15H16O4 |

|---|---|

Molekulargewicht |

260.28 g/mol |

IUPAC-Name |

7-hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2 |

InChI-Schlüssel |

SLCTVATYOBOWGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Pechmann-Kondensationsreaktion, bei der Phenole in Gegenwart eines Lewis-Säure-Katalysators mit β-Ketoestern reagieren . Diese Methode wird aufgrund ihrer Einfachheit und Effizienz bevorzugt. Ein weiteres Verfahren beinhaltet die Alkylierung von 7-Hydroxy-4-methyl-Cumarin mit Propargylbromid in trockenem Aceton und wasserfreiem Kaliumcarbonat bei 50 °C .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet oft die Optimierung der Pechmann-Kondensationsreaktion für die großtechnische Synthese. Dazu gehört die Verwendung von umweltfreundlichen Lösungsmitteln und Katalysatoren, um die Umweltbelastung zu minimieren . Darüber hinaus werden kontinuierliche Durchflussreaktoren eingesetzt, um die Reaktionsausbeute und -effizienz zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Wegen. Es wirkt als Phytoöstrogen und bindet an Östrogenrezeptoren und moduliert deren Aktivität. Diese Wechselwirkung beeinflusst die Genexpression und zelluläre Prozesse, was zu den beobachteten gesundheitlichen Vorteilen führt. Darüber hinaus zeigt die Verbindung eine antioxidative Aktivität, indem sie freie Radikale abräumt und oxidativen Stress reduziert.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity . This interaction influences gene expression and cellular processes, leading to its observed health benefits. Additionally, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-on

Genistein: 4’,5,7-Trihydroxyisoflavon

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen hat 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on eine einzigartige Hexahydrochromen-Struktur, die zu seiner besonderen biologischen Aktivität und seinen potenziellen gesundheitlichen Vorteilen beiträgt . Seine Fähigkeit, Östrogenrezeptoren zu modulieren und antioxidative Eigenschaften zu zeigen, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen .

Biologische Aktivität

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound classified within the chromenone family. Its molecular formula is C16H18O4, with a molecular weight of approximately 286.31 g/mol. The compound features a chromenone core, consisting of a fused benzene and pyran ring system, along with hydroxyl substituents that significantly influence its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes multiple hydroxyl groups that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C16H18O4 |

| Molecular Weight | 286.31 g/mol |

| Functional Groups | Hydroxyl groups |

| Core Structure | Chromenone (fused benzene and pyran) |

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : Research indicates potential neuroprotective benefits, possibly linked to its antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : In vitro assays demonstrated that this compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular models .

- Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the expression of pro-inflammatory cytokines in macrophages .

- Cancer Cell Line Studies : In experiments involving breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The hydroxyl groups play a critical role in modulating signaling pathways involved in inflammation and cell survival.

- Its structural similarity to other known phytochemicals may facilitate interactions with estrogen receptors and other cellular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Daidzein | C15H10O4 | Isoflavone with estrogenic activity; found in soybeans. |

| Genistein | C16H15O5 | Known for anticancer properties; similar mechanism of action. |

| Cirsimaritin | C17H16O6 | Exhibits anti-inflammatory effects; different substitution patterns. |

The unique combination of hydroxyl substituents in this compound contributes to its distinct biological activity profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.